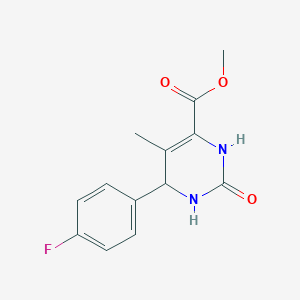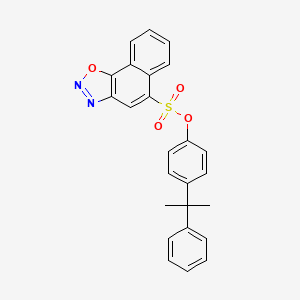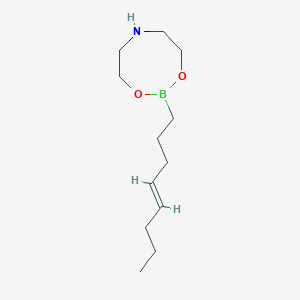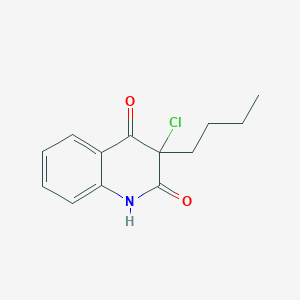
2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- is a synthetic organic compound belonging to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of butyl and chloro substituents on the quinolinedione core can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline derivatives and appropriate alkylating agents.
Cyclization: The key step involves the cyclization of the intermediate to form the quinolinedione core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Skraup synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized quinolinediones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Quinolinedione: The parent compound without the butyl and chloro substituents.
3-Butyl-2,4(1H,3H)-Quinolinedione: A similar compound with only the butyl substituent.
3-Chloro-2,4(1H,3H)-Quinolinedione: A similar compound with only the chloro substituent.
Uniqueness
2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- is unique due to the combined presence of butyl and chloro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC 名称 |
3-butyl-3-chloro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C13H14ClNO2/c1-2-3-8-13(14)11(16)9-6-4-5-7-10(9)15-12(13)17/h4-7H,2-3,8H2,1H3,(H,15,17) |
InChI 键 |
MQSQGRNCCGHFLM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(C(=O)C2=CC=CC=C2NC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


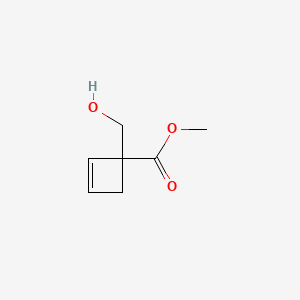
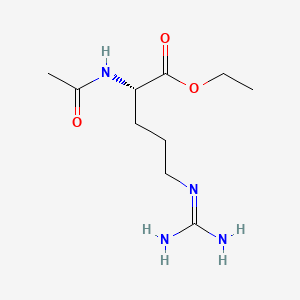
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
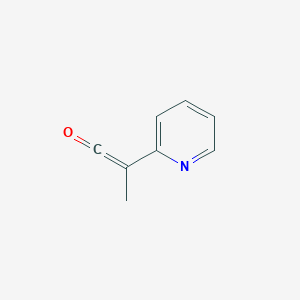
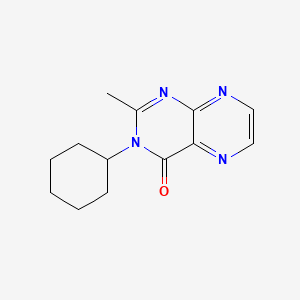

![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
